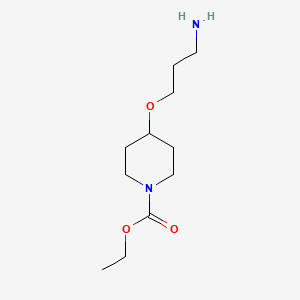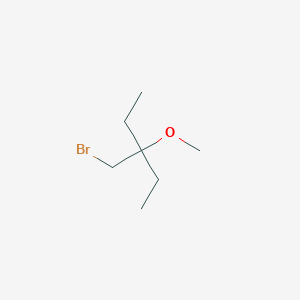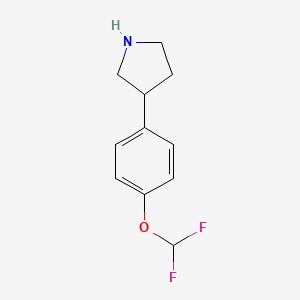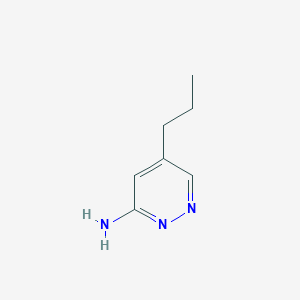
1-(Furan-2-yl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-2-methylpropan-2-amine is an organic compound belonging to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a 2-methylpropan-2-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-methylpropan-2-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reductive amination of 2-furylacetone with methylamine under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in an organic solvent like ethanol at elevated temperatures and pressures to yield the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of biocatalysts for asymmetric synthesis is also explored to achieve high enantiomeric purity, which is crucial for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
1-(Furan-2-yl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: A compound with a similar amine structure but with a phenyl ring instead of a furan ring.
Furfurylamine: A simpler furan derivative with an amine group directly attached to the furan ring.
2-Furylmethylamine: Another furan derivative with a different substitution pattern on the furan ring
Uniqueness
1-(Furan-2-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and potential for various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H13NO/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 |
Clé InChI |
KOVJRUBQQOQCNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)






![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)

